Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-3-10-4-7-5(6)2-8(12)11-7/h3-4H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLGAUWAPVNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and esterification steps . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Common Reactions:
- Oxidation: Converts to oxo derivatives.
- Reduction: Yields dihydro derivatives.
- Substitution: Functional groups can be replaced by other groups.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
- Anticancer Activity: Investigations are ongoing into its ability to inhibit cancer cell proliferation.
Case Study:
A study published in Molecules highlighted the compound's interaction with specific molecular targets, suggesting its role in inhibiting certain enzymes linked to cancer progression .
Medicine
Ongoing research is exploring the use of this compound as a potential therapeutic agent for diseases such as cancer and infections. Its unique structure allows for targeted drug design.
Clinical Trials:
While specific clinical trials are not yet reported, preliminary studies indicate promising results in vitro .
Industry
In the industrial sector, this compound is utilized in the development of new materials and serves as a precursor in pharmaceutical synthesis. Its properties make it suitable for creating innovative compounds with desired biological activities.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, the following compounds are analyzed:
Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
- Structural Differences : Substitution of the 2-oxo group with chlorine at position 5.
- Impact on Reactivity : The electron-withdrawing chlorine atom enhances electrophilic substitution resistance but reduces nucleophilic attack susceptibility compared to the ketone-containing analogue.
- Applications : Used in cross-coupling reactions for drug intermediates; however, its discontinued commercial status limits accessibility .
Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Structural Differences : Incorporation of a SEM (trimethylsilyl ethoxymethyl) protecting group at position 1.
- Synthetic Utility : The SEM group stabilizes the NH group during multi-step syntheses, preventing unwanted side reactions. This contrasts with the unprotected NH in the parent compound, which may require in-situ protection .
- Stability : SEM-protected derivatives exhibit improved solubility in organic solvents (e.g., THF, DCM), facilitating purification.
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
- Structural Differences : Expanded tricyclic system (pyridine-pyrrole-pyrimidine) with methyl substituents at positions 1 and 6.
- Physicochemical Properties :
- Higher melting point (243–245°C) due to increased hydrogen bonding from the pyrimidine ring.
- Enhanced acidity (pKa ~3.5 for the carboxylic acid group) compared to the methyl ester analogue.
- Biological Relevance : Demonstrated activity as a kinase inhibitor scaffold in preclinical studies .
(Z)-Methyl 3-(((4-(N-Methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Structural Differences : Extended conjugation with a phenyl-methylene-amine side chain and a methylpiperazine group.
- Pharmacokinetic Profile : The methylpiperazine moiety improves aqueous solubility (logP ~1.8) and blood-brain barrier penetration, making it suitable for CNS-targeting applications.
- Solid Forms : Patent literature highlights crystalline salt forms for enhanced stability and bioavailability .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The methyl ester in this compound allows facile hydrolysis to carboxylic acids or transesterification, unlike chlorine-substituted analogues .
- Biological Activity : Tricyclic derivatives (e.g., compound 4e) show superior kinase inhibition (IC50 < 100 nM) due to enhanced π-π stacking with ATP-binding pockets .
- Stability Considerations : SEM-protected variants mitigate decomposition during storage, whereas unprotected NH analogues may require inert atmospheres .
Biological Activity
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory effects, potential as an enzyme inhibitor, and structure-activity relationships (SARs).
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| CAS Number | 1356542-85-2 |
| MDL Number | MFCD21294394 |
| Storage Conditions | Sealed in dry conditions, 2-8°C |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
In Vitro Studies
In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of COX-1 and COX-2 activities. The half-maximal inhibitory concentration (IC50) values for selected derivatives were reported as follows:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Derivative C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that certain derivatives possess a higher affinity for COX-2 compared to COX-1, suggesting a potential for selective anti-inflammatory action .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of various enzymes related to metabolic pathways and disease processes.
Case Study: CYP Enzyme Interaction
In a study examining the interaction of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives with cytochrome P450 enzymes (CYP), it was found that these compounds could act as substrates for CYP2H enzymes. This interaction is crucial for understanding drug metabolism and potential drug-drug interactions .
Structure-Activity Relationships (SAR)
Understanding the SAR of methyl pyrrolo derivatives is essential for the design of more potent analogs. Studies have indicated that modifications at specific positions on the pyrrole ring can enhance biological activity.
Key Findings
Q & A
What are the established synthetic routes for Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via cyclocondensation of substituted pyridine precursors with aldehydes or esters. A generalized protocol involves:
Reacting a chloro-substituted pyrido-pyrimidine carbaldehyde (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with ethyl glycinate derivatives in methanol under triethylamine catalysis to form intermediates .
Treating intermediates with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the final product .
Key Variables :
- Temperature control (50–60°C during cyclization) minimizes side reactions.
- Acidification pH (<7) ensures optimal precipitation .
How can regioselectivity challenges in pyrrolo-pyridine ring formation be addressed during synthesis?
Advanced Research Question
Regioselectivity issues arise due to competing nucleophilic attack sites on the pyridine core. Strategies include:
Steric directing groups : Introducing substituents (e.g., methyl or trifluoromethyl) at specific positions to block undesired reaction pathways .
Catalytic control : Using triethylamine to stabilize intermediates and direct cyclization .
Solvent optimization : Methanol promotes solubility of intermediates, reducing aggregation-driven side reactions .
Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry via H NMR (e.g., coupling constants for pyrrolo protons) .
What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Basic Research Question
Essential techniques:
H NMR : Identifies protons on the pyrrolo-pyridine ring (δ 2.56 ppm for methyl groups; δ 11.88–13.99 ppm for NH protons) .
LCMS/HRMS : Confirms molecular weight (e.g., ESIMS m/z 311.1 for related analogs) and purity (>95%) .
IR Spectroscopy : Detects carbonyl stretches (e.g., 1700–1750 cm for ester groups) .
Discrepancy Resolution :
- Compare experimental data with computational predictions (e.g., ACD/Labs Software) .
- Use heteronuclear NMR (e.g., C, F) to resolve overlapping signals .
How can contradictory biological activity data for this compound be analyzed in structure-activity relationship (SAR) studies?
Advanced Research Question
Contradictions often stem from subtle structural variations or assay conditions. Methodological steps:
Crystallographic analysis : Resolve solid-state conformation (e.g., Z/E isomerism in ester groups) to correlate with activity .
Docking simulations : Map interactions with target proteins (e.g., kinase active sites) to identify critical binding motifs .
Batch comparison : Ensure consistent purity (>97% HPLC) and polymorphic form (e.g., via XRPD) across tested samples .
What strategies optimize the stability of this compound in aqueous media?
Advanced Research Question
Instability in water is common due to ester hydrolysis. Mitigation approaches:
pH buffering : Store solutions at pH 5–6 to slow hydrolysis .
Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Prodrug modification : Replace the methyl ester with a tert-butyl or benzyl group to enhance stability .
How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations can:
Identify reactive sites (e.g., C-4 carboxylate as an electrophilic center) for Suzuki or Buchwald-Hartwig couplings .
Predict activation energies for nucleophilic substitution at halogenated positions (e.g., bromo-substituted analogs) .
Validate with experimental data (e.g., C NMR shifts for newly formed bonds) .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Basic Research Question
Critical scalability issues:
Intermediate purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
Exothermic control : Use jacketed reactors to maintain temperature during cyclization steps .
Yield optimization : Scale reaction stoichiometry linearly, but adjust catalyst loading (e.g., triethylamine) to 1.5 equivalents to compensate for mixing inefficiencies .
How do substituents on the pyrrolo-pyridine core influence electronic properties?
Advanced Research Question
Electron-withdrawing groups (e.g., trifluoromethyl) decrease HOMO-LUMO gaps, enhancing electrophilicity. Methods:
Cyclic Voltammetry : Measure redox potentials to assess electron-deficient regions .
UV-Vis Spectroscopy : Correlate absorption maxima (e.g., 250–300 nm) with conjugation length .
Hammett constants : Predict substituent effects on reaction rates (e.g., σ for meta-directing groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
